Cas no 1200-14-2 (4-Butylbenzaldehyde)

4-Butylbenzaldehyde is an aromatic aldehyde with the molecular formula C₁₁H₁₄O, characterized by a butyl substituent at the para position of the benzaldehyde ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fragrances. Its structure offers reactivity typical of aromatic aldehydes, enabling applications in condensation and oxidation reactions. The butyl group enhances lipophilicity, making it useful in formulations requiring solubility in non-polar solvents. 4-Butylbenzaldehyde is valued for its consistent purity and stability under standard storage conditions, ensuring reliable performance in synthetic processes. Proper handling should follow standard safety protocols for aldehydes.
4-Butylbenzaldehyde structure
4-Butylbenzaldehyde structure
Product Name:4-Butylbenzaldehyde
CAS No:1200-14-2
MF:C11H14O
MW:162.228263378143
MDL:MFCD00040751
CID:83497
PubChem ID:70988
Update Time:2025-10-14

4-Butylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Butylbenzaldehyde
    • 4-n-Butylbenzaldehyde
    • p-Butylbenzaldehyde
    • BENZALDEHYDE, P-BUTYL-
    • 1200-14-2
    • A804413
    • UNII-SX6J8M5Z5H
    • AS-57770
    • p-butyl-benzaldehyde, h
    • FT-0619163
    • MFCD00040751
    • BDBM85653
    • AKOS009158600
    • J-004241
    • D86806
    • ARIREUPIXAKDAY-UHFFFAOYSA-
    • Z385369906
    • SCHEMBL219423
    • CHEMBL242748
    • EINECS 214-851-2
    • 4-Butylbenzaldehyde, 90%
    • butylbenzaldehyde
    • SX6J8M5Z5H
    • InChI=1/C11H14O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-9H,2-4H2,1H3
    • DTXSID0061616
    • p-n-Butylbenzaldehyde
    • 4-butylbenzaldehyd
    • B1014
    • NS00023899
    • 4-butyl-benzaldehyde
    • Benzaldehyde, 4-butyl-
    • EN300-200684
    • DB-041518
    • MDL: MFCD00040751
    • Inchi: 1S/C11H14O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-9H,2-4H2,1H3
    • InChI Key: ARIREUPIXAKDAY-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(=CC=1)CCCC
    • BRN: 2208267

Computed Properties

  • Exact Mass: 162.10400
  • Monoisotopic Mass: 162.104465
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: nothing
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Yellow or colorless liquid
  • Density: 0.968 g/mL at 25 °C(lit.)
  • Melting Point: -43°C
  • Boiling Point: 165°C/44mmHg(lit.)
  • Flash Point: 96-98°C/5mm
  • Refractive Index: n20/D 1.522(lit.)
  • PSA: 17.07000
  • LogP: 2.84170
  • Sensitiveness: Air Sensitive
  • Solubility: Insoluble in water

4-Butylbenzaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Risk Phrases:R22; R36/37/38
  • Safety Term:S24/25

4-Butylbenzaldehyde Customs Data

  • HS CODE:2912299000
  • Customs Data:

    China Customs Code:

    2912299000

    Overview:

    2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

4-Butylbenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
518042-5G
4-Butylbenzaldehyde
1200-14-2 90%
5G
1107.89 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
HG185-5ml
4-Butylbenzaldehyde
1200-14-2 95.0%(GC)
5ml
¥1074.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
HG185-1ml
4-Butylbenzaldehyde
1200-14-2 95.0%(GC)
1ml
¥386.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X67545-1ml
4-Butylbenzaldehyde
1200-14-2 ≥95%
1ml
¥188.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X67545-5ml
4-Butylbenzaldehyde
1200-14-2
5ml
¥748.0 2021-09-07
TRC
B701368-25mg
4-Butylbenzaldehyde
1200-14-2
25mg
$ 50.00 2022-06-06
TRC
B701368-50mg
4-Butylbenzaldehyde
1200-14-2
50mg
$ 65.00 2022-06-06
TRC
B701368-200mg
4-Butylbenzaldehyde
1200-14-2
200mg
$ 80.00 2022-06-06
Apollo Scientific
OR936585-5g
4-Butylbenzaldehyde
1200-14-2 95%
5g
£176.00 2025-02-20
Apollo Scientific
OR936585-25g
4-Butylbenzaldehyde
1200-14-2 95%
25g
£828.00 2025-02-20

4-Butylbenzaldehyde Production Method

4-Butylbenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1200-14-2)4-Butylbenzaldehyde
Order Number:A804413
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):166.0/307.0
Email:sales@amadischem.com

Additional information on 4-Butylbenzaldehyde

4-Butylbenzaldehyde: A Comprehensive Overview

4-Butylbenzaldehyde, also known by its CAS number CAS No. 1200-14-2, is a versatile organic compound with significant applications in various industries. This compound, classified as an aldehyde derivative, has been the subject of extensive research due to its unique chemical properties and potential uses. In this article, we will delve into the structural characteristics, chemical properties, applications, and recent advancements related to 4-butylbenzaldehyde.

The molecular structure of 4-butylbenzaldehyde consists of a benzene ring substituted with a butyl group at the para position and an aldehyde group at the meta position. This arrangement imparts the compound with distinct reactivity and stability. Recent studies have highlighted the importance of understanding the electronic effects of substituents on aromatic rings, which can influence the compound's reactivity in various chemical reactions. For instance, the electron-donating nature of the butyl group can activate certain positions on the benzene ring for electrophilic substitution reactions.

4-butylbenzaldehyde exhibits a melting point of approximately -35°C and a boiling point around 175°C. These physical properties make it suitable for use in both liquid and gaseous states under controlled conditions. The compound is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and dichloromethane. This solubility profile is advantageous in various synthetic processes where precise control over reaction conditions is essential.

The synthesis of 4-butylbenzaldehyde typically involves Friedel-Crafts alkylation or through the oxidation of 4-butyltoluene using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing byproduct formation and enhancing yield. For example, researchers have explored the use of solid acid catalysts to facilitate the alkylation process, leading to higher purity products.

In terms of applications, 4-butylbenzaldehyde finds extensive use in the fragrance industry as a precursor to various aromatic compounds. Its ability to undergo condensation reactions with amines or other nucleophiles makes it valuable in synthesizing complex organic molecules. Additionally, it serves as an intermediate in pharmaceutical chemistry, particularly in the synthesis of certain antibiotics and anti-inflammatory agents.

Recent studies have also explored the potential of 4-butylbenzaldehyde as a precursor for advanced materials such as conductive polymers and nanocomposites. Its aromatic structure and functional groups provide opportunities for incorporating it into polymer matrices to enhance mechanical and electrical properties. For instance, researchers have successfully synthesized polyaniline composites using 4-butylbenzaldehyde-derived dopants, demonstrating improved conductivity and thermal stability.

The environmental impact of CAS No. 1200-14-2-based compounds has also come under scrutiny in recent years. Studies have shown that while 4-butylbenzaldehyde itself is not classified as hazardous under standard conditions, its degradation products may pose risks to aquatic ecosystems if not properly managed. This has led to increased interest in developing sustainable synthesis methods and waste management strategies for compounds like CAS No. 1200-14-2.

In conclusion, 4-butylbenzaldehyde, with its unique chemical properties and diverse applications, remains a focal point for both industrial and academic research. As advancements in synthetic methodologies continue to emerge, so too does our understanding of this compound's potential across various fields. Future research will undoubtedly uncover new avenues for leveraging this versatile molecule to address emerging challenges in materials science, pharmaceuticals, and beyond.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1200-14-2)4-Butylbenzaldehyde
A804413
Purity:99%/99%
Quantity:10g/25g
Price ($):166.0/307.0
Email